1,2-Benzisoxazole, 5-chloro-3-methyl-
Overview
Description
1,2-Benzisoxazole, 5-chloro-3-methyl- is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoxazole, 5-chloro-3-methyl- can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst such as a metal catalyst or an ionic liquid catalyst. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a base like potassium carbonate and an oxidant like tert-butyl hydroperoxide can yield benzisoxazole derivatives .
Industrial Production Methods
Industrial production of 1,2-Benzisoxazole, 5-chloro-3-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole, 5-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzisoxazole oxides, while substitution reactions can produce various substituted benzisoxazole derivatives.
Scientific Research Applications
1,2-Benzisoxazole, 5-chloro-3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 5-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, benzisoxazole derivatives have been shown to interact with receptors such as 5-HT2A and D2, which are involved in neurotransmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole: The parent compound without the chlorine and methyl substitutions.
5-Chloro-1,2-benzisoxazole: Similar structure but lacks the methyl group.
3-Methyl-1,2-benzisoxazole: Similar structure but lacks the chlorine atom.
Uniqueness
1,2-Benzisoxazole, 5-chloro-3-methyl- is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other benzisoxazole derivatives.
Properties
IUPAC Name |
5-chloro-3-methyl-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZBRZBTCWCSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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